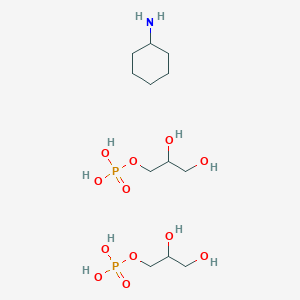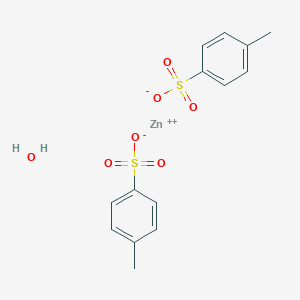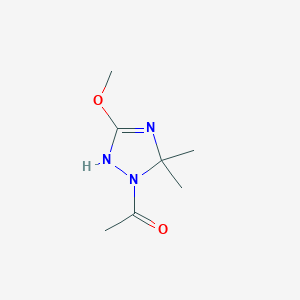
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI), also known as ADTM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. In addition, it has been found to have antioxidant activity, which may help to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
For research include the development of new synthetic methods, investigation of its potential as a treatment for neurodegenerative diseases, and further studies to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) can be achieved through several methods. One of the most common methods is the reaction of 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethylfuran-2(3H)-one with sodium azide in the presence of a catalyst. The resulting product is then treated with acid to form 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI). Another method involves the reaction of 3,4-dimethoxyphenyl hydrazine with 2,4-pentanedione to form the intermediate, which is then reacted with sodium azide to form 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI).
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has been extensively studied for its biological activities. It has been found to have antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. In addition, it has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has also been found to have a potent inhibitory effect on the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propiedades
Número CAS |
118807-32-2 |
|---|---|
Fórmula molecular |
C7H13N3O2 |
Peso molecular |
171.2 g/mol |
Nombre IUPAC |
1-(5-methoxy-3,3-dimethyl-1H-1,2,4-triazol-2-yl)ethanone |
InChI |
InChI=1S/C7H13N3O2/c1-5(11)10-7(2,3)8-6(9-10)12-4/h1-4H3,(H,8,9) |
Clave InChI |
HXXAORCCVTVCRP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(N=C(N1)OC)(C)C |
SMILES canónico |
CC(=O)N1C(N=C(N1)OC)(C)C |
Sinónimos |
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)
![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
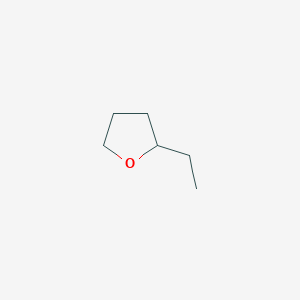


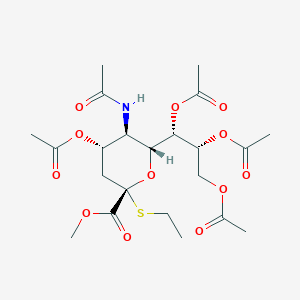
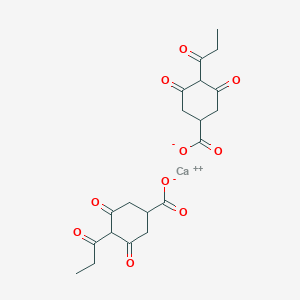
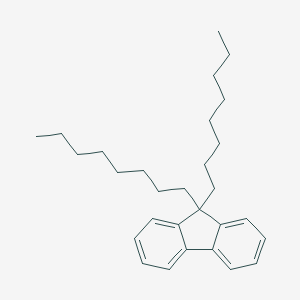
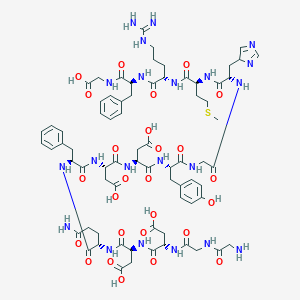
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
